

A Technical Guide to Tetrakis(silyl)silane ($(\text{SiH}_3)_4\text{Si}$)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neopentasilane

Cat. No.: B600054

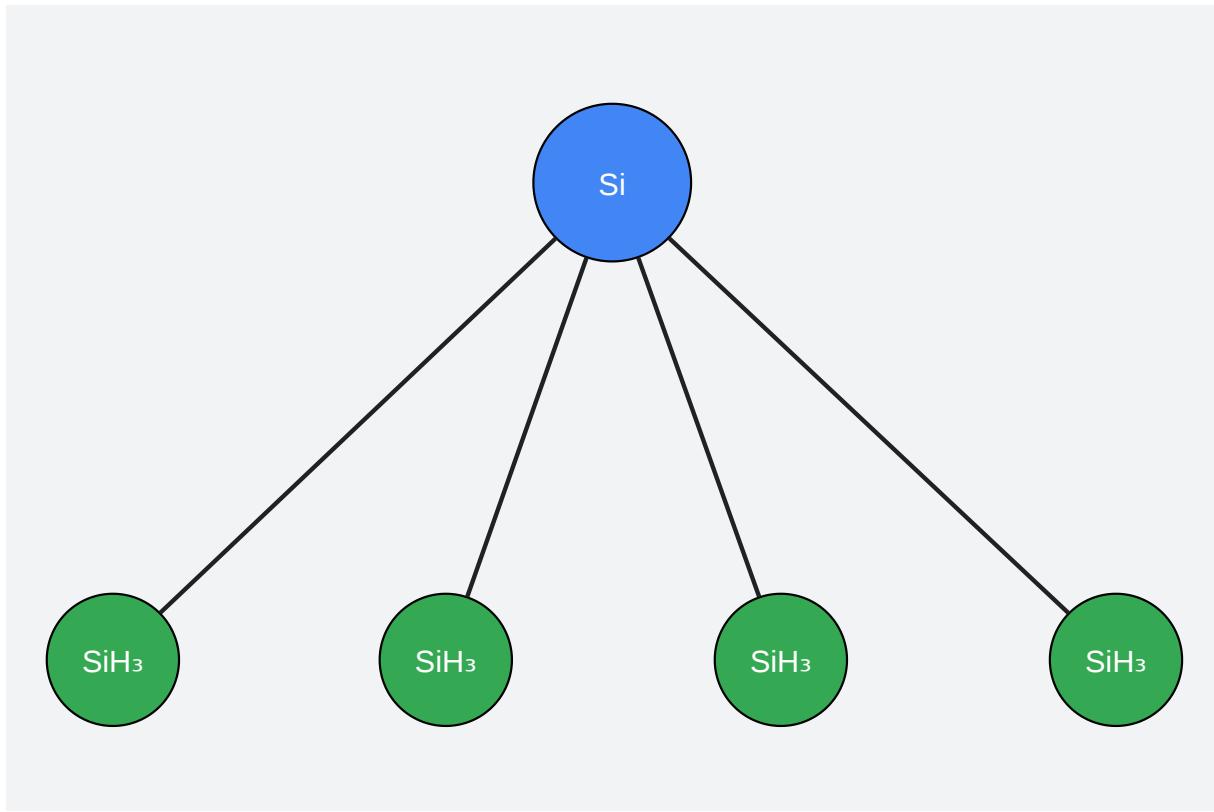
[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of Tetrakis(silyl)silane, also known as **Neopentasilane** or by its molecular formula Si_5H_{12} . As the silicon analogue of neopentane, this molecule is of significant interest in materials science, semiconductor research, and as a precursor for advanced silicon-based materials. This document details its fundamental molecular properties, structure, a generalized synthesis protocol, and potential applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding for a technical audience.

Core Molecular Properties

Tetrakis(silyl)silane is a member of the silane family, which are saturated silicon-hydrogen compounds. Its structure consists of a central silicon atom tetrahedrally bonded to four silyl (SiH_3) groups. This branched structure distinguishes it from its linear isomer, n-pentasilane.


Quantitative Data Summary

The key physicochemical properties of Tetrakis(silyl)silane (Si_5H_{12}) are summarized below. It is important to note that some experimental data in the literature refers to the linear isomer, n-pentasilane, which may exhibit different physical properties.

Property	Value	Reference
Molecular Formula	Si_5H_{12}	[1] [2]
Molecular Weight	152.52 g/mol	[1] [2] [3]
Common Name	Pentasilane, Neopentasilane	[1] [3]
Systematic IUPAC Name	Tetrakis(silyl)silane	N/A
CAS Number	14868-53-2 (for Pentasilane)	[1] [2]
Appearance	Colorless liquid (n-pentasilane)	[1]
Boiling Point	153.2 °C (n-pentasilane)	[1]
Melting Point	-72.2 °C (n-pentasilane)	[1]
Density	0.827 g/cm³ (n-pentasilane)	[1]

Molecular Structure and Visualization

The geometry of $(\text{SiH}_3)_4\text{Si}$ is tetrahedral around the central silicon atom, analogous to the carbon framework in neopentane. The four silyl groups are arranged symmetrically, leading to a non-polar molecule. The Si-Si bond lengths in related oligosilanes are typically in the range of 2.36–2.37 Å.[\[4\]](#)

[Click to download full resolution via product page](#)

Figure 1: Molecular structure of Tetrakis(silyl)silane, $(\text{SiH}_3)_4\text{Si}$.

Experimental Protocols: Synthesis

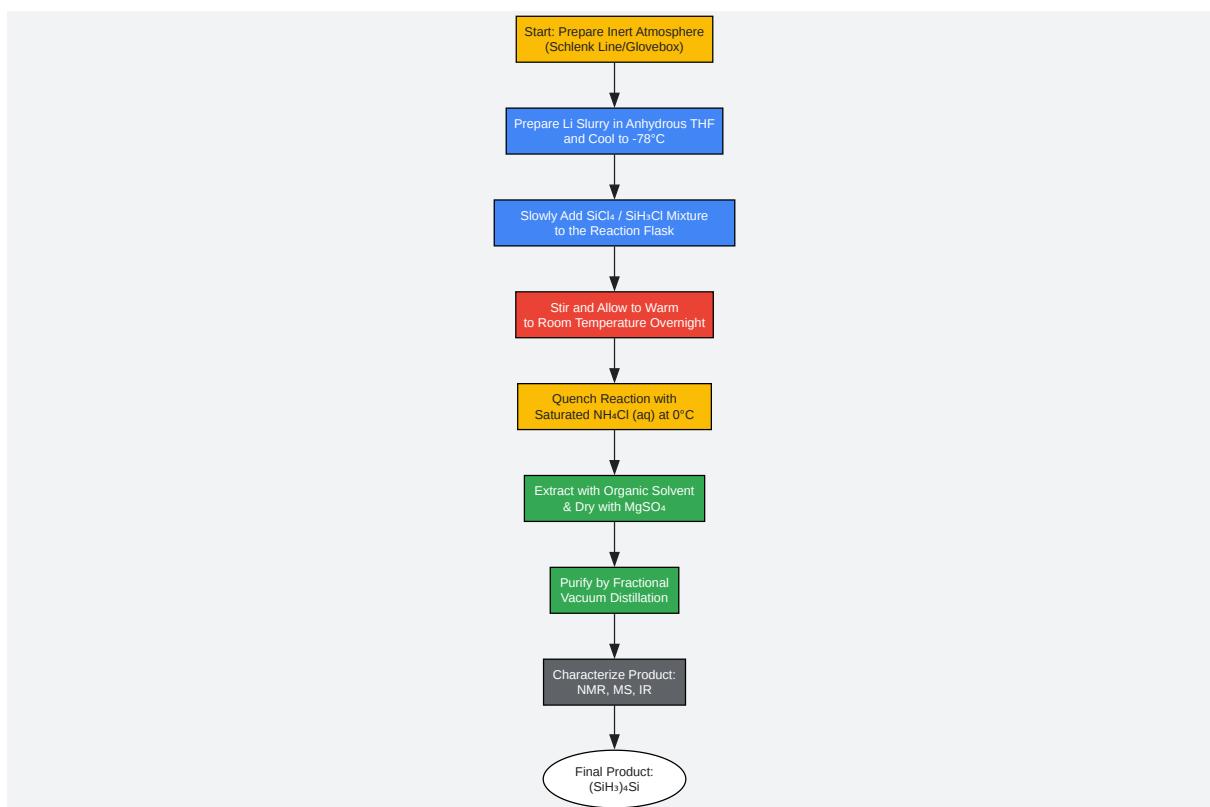
The synthesis of higher-order silanes like $(\text{SiH}_3)_4\text{Si}$ requires anhydrous, oxygen-free conditions due to the pyrophoric nature of silanes and their reactivity with water. A plausible route is the reductive coupling of appropriate silicon halide precursors. The following protocol is a generalized example based on established organosilicon chemistry.

Generalized Synthesis via Reductive Coupling

This method is adapted from the synthesis of related compounds, such as Tetrakis(trimethylsilyl)silane, which involves the reaction of silyl chlorides with a central silicon tetrahalide and a reducing agent.^[5]

Objective: To synthesize Tetrakis(silyl)silane from silicon tetrachloride and a silyl halide.

Materials:


- Silicon tetrachloride (SiCl_4)
- Trichlorosilane (HSiCl_3) or Silyl chloride (SiH_3Cl)
- Lithium metal (or a prepared Lithium slurry/dispersion)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous hexane
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas (high purity)
- Standard Schlenk line or glovebox equipment

Procedure:

- Inert Atmosphere Setup: All glassware must be oven-dried and assembled hot under a stream of inert gas (Argon or Nitrogen). The entire reaction is performed using a Schlenk line or inside a glovebox.
- Reaction Mixture Preparation: A slurry of lithium metal in anhydrous THF is prepared in a three-neck flask equipped with a condenser, mechanical stirrer, and dropping funnel. The flask is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Precursor Addition: A stoichiometric mixture of silicon tetrachloride and the silyl halide precursor (e.g., SiH_3Cl) is dissolved in anhydrous THF. This mixture is added dropwise to the cooled, stirring lithium slurry over several hours.
- Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight to ensure complete reaction. The reaction

progress can be monitored by GC-MS analysis of quenched aliquots.

- **Workup and Quenching:** The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C to neutralize any remaining lithium.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine and dried over anhydrous MgSO₄.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified by fractional vacuum distillation to isolate the Tetrakis(silyl)silane.
- **Characterization:** The final product's identity and purity are confirmed using ¹H NMR, ²⁹Si NMR, mass spectrometry, and infrared (IR) spectroscopy.

[Click to download full resolution via product page](#)

Figure 2: Generalized experimental workflow for the synthesis of (SiH₃)₄Si.

Applications and Relevance for Researchers

While direct applications in drug development are not established, the unique properties of Tetrakis(silyl)silane make it a valuable compound for various scientific fields.

- **Materials Science:** It serves as a high-purity, single-molecule precursor for the chemical vapor deposition (CVD) of silicon thin films or the synthesis of silicon nanoparticles. Its known stoichiometry and structure allow for precise control over material properties.
- **Semiconductor Research:** As a source of silicon, it can be used in the fabrication of semiconductor devices where high purity is paramount.
- **Biomaterials and Drug Delivery:** In a broader context, organosilicon chemistry is integral to developing advanced biomaterials. While $(\text{SiH}_3)_4\text{Si}$ itself is too reactive for direct biological use, it represents a fundamental building block for creating more complex, biocompatible silicon-based polymers or functionalized silica nanoparticles that could be explored for drug delivery systems or medical implants.

Safety and Handling

CRITICAL: All silanes, including Tetrakis(silyl)silane, are extremely pyrophoric and will ignite spontaneously in air. They react violently with water, releasing flammable hydrogen gas.^[1] All handling must be conducted under a strictly controlled inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentasilane — Wikipédia [fr.wikipedia.org]
- 2. Pentasilane [webbook.nist.gov]

- 3. Pentasilane | H12Si5 | CID 139840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 5. Tetrakis(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to Tetrakis(silyl)silane ((SiH₃)₄Si)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600054#molecular-formula-and-weight-of-sih3-4si>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com